In-Depth Technical Guide: Chemical and Physical Properties of Benzene,[(2,2-dimethoxyethyl)sulfonyl]-
In-Depth Technical Guide: Chemical and Physical Properties of Benzene,[(2,2-dimethoxyethyl)sulfonyl]-
Executive Summary
Benzene,[(2,2-dimethoxyethyl)sulfonyl]- (CAS: 32501-95-4), commonly referred to as phenyl 2,2-dimethoxyethyl sulfone, is a highly versatile bifunctional reagent utilized extensively in advanced organic synthesis and drug development[1]. Functioning as a stable, bench-ready surrogate for the highly reactive phenylsulfonylacetaldehyde, this compound elegantly solves the historical challenge of aldehyde degradation during complex synthetic sequences[2]. By combining the carbanion-stabilizing power of a phenylsulfonyl group with the robust protection of a dimethyl acetal, it allows chemists to execute complex upstream carbon-carbon bond formations before unmasking the aldehyde for downstream functionalization.
Physicochemical Profile
Understanding the physical and chemical properties of Benzene,[(2,2-dimethoxyethyl)sulfonyl]- is critical for predicting its solubility, reactivity, and behavior in various solvent systems during purification and reaction setup.
| Property | Value |
| Chemical Name | Benzene,[(2,2-dimethoxyethyl)sulfonyl]- |
| Common Synonyms | Phenyl 2,2-dimethoxyethyl sulfone; 1-(benzenesulfonyl)-2,2-dimethoxyethane |
| CAS Registry Number | 32501-95-4[1] |
| Molecular Formula | C10H14O4S[3] |
| Molecular Weight | 230.28 g/mol [3] |
| Topological Polar Surface Area (TPSA) | 61.0 Ų |
| Hydrogen Bond Acceptors | 4 (2 from Sulfonyl, 2 from Acetal) |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 5 |
Mechanistic Chemistry & Reactivity Profile
As a Senior Application Scientist, it is vital to approach this compound not just as a static chemical, but as a dynamic node in a synthetic pathway. The utility of Benzene,[(2,2-dimethoxyethyl)sulfonyl]- stems from its orthogonal dual-reactivity:
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Alpha-Carbanion Generation (Nucleophilic Pathway): The strong electron-withdrawing nature of the adjacent phenylsulfonyl group significantly lowers the pKa of the methylene protons. Treatment with a strong, non-nucleophilic base (e.g., n-BuLi or LDA) at cryogenic temperatures (-78 °C) cleanly generates a stabilized alpha-sulfonyl carbanion. This nucleophile can be trapped with various electrophiles (alkyl halides, epoxides, carbonyls) to build complex carbon frameworks.
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Acetal Deprotection (Electrophilic Pathway): The 2,2-dimethoxyethyl moiety is a robust protecting group. As noted in recent literature, reductively generated free phenylsulfonylacetaldehyde is notoriously difficult to isolate and tends to decompose rapidly via self-condensation or polymerization during standard extraction or chromatography[4]. By utilizing the stable dimethyl acetal, chemists can perform complex modifications before unmasking the aldehyde under mild acidic conditions for transformations like Horner-Wadsworth-Emmons (HWE) olefination[2].
Bifunctional reactivity pathways of Benzene,[(2,2-dimethoxyethyl)sulfonyl]-.
Experimental Methodologies & Protocols
To ensure high yields and reproducibility, the following protocols are designed as self-validating systems. The causality behind each step—particularly temperature control and quenching mechanisms—is explicitly defined to prevent common failure modes.
Protocol A: Alpha-Alkylation of the Sulfone
This workflow outlines the standard procedure for appending an alkyl chain to the alpha-position of the sulfone.
Step-by-Step Methodology:
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System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with Argon. Add Benzene,[(2,2-dimethoxyethyl)sulfonyl]- (1.0 equiv) and anhydrous THF (0.1 M concentration). Causality: Moisture must be strictly excluded to prevent premature quenching of the highly basic carbanion.
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Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Stir for 10 minutes to ensure thermal equilibrium.
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Deprotonation: Add n-Butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise over 5 minutes. The solution typically turns a pale yellow, indicating the formation of the alpha-sulfonyl carbanion. Stir for 30 minutes at -78 °C.
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Electrophile Addition: Introduce the alkyl halide (1.2 equiv) dropwise. Self-Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The starting sulfone should be completely consumed before proceeding.
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Quenching: Critical Step —Quench the reaction with saturated aqueous NH₄Cl while still at -78 °C, then allow it to warm to room temperature. Causality: Quenching at cryogenic temperatures neutralizes excess base immediately, preventing retro-aldol type side reactions or over-alkylation that can occur if the mixture is warmed under strongly basic conditions.
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Workup: Extract with EtOAc (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography.
Step-by-step experimental workflow for the alpha-alkylation of the sulfone.
Protocol B: in situ Deprotection and Olefination
Once the sulfone is elaborated, the acetal can be converted into an active aldehyde.
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Hydrolysis: Dissolve the alkylated acetal in a mixture of THF and 2N HCl (1:1 ratio). Stir at 40 °C for 2-4 hours until TLC indicates full conversion to the aldehyde.
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Immediate Trapping: Because the resulting alpha-sulfonyl aldehyde is prone to decomposition[2], it should be used immediately without extensive purification. Neutralize carefully with saturated NaHCO₃, extract rapidly with DCM, and subject the crude mixture directly to the next step (e.g., addition of a pre-formed phosphonate ylide for HWE olefination).
Applications in Drug Development
In the pharmaceutical industry, Benzene,[(2,2-dimethoxyethyl)sulfonyl]- is prized for its ability to act as a synthetic equivalent of a substituted acetaldehyde.
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Covalent Inhibitors: It serves as a direct precursor to substituted phenyl vinyl sulfones. By eliminating methanol from the acetal, chemists can generate potent Michael acceptors, a structural motif increasingly used in targeted covalent kinase inhibitors.
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Macrocyclization: The alkylated derivatives are prime substrates for Julia-Kocienski and classical Julia olefinations. This is particularly valuable in the synthesis of complex polyketide natural products and macrocyclic drug candidates, where strict stereocontrol over E-alkene geometry is mandatory.
References
- Benzene, [(2,2-dimethoxyethyl)sulfonyl]- — Chemical Substance. NextSDS.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyHuVBr9qXbkLryJDBxbDg2e5FliCn8Du38Ncf0dLhAl_tS6NLxgMpwTG0e2Ic-L8QIx6We9EBOd6fjsDvTz-KC57q7x_6zWNLyTip5p30QWB502You1--pVG5mfudLm-bPUUVzHSJ5BGXsY0IiI7Lck_cSAOTeLhcQgsdmZmidl9n15DEmcme]
- 32501-95-4, 2,2-dimethoxyethylsulfonylbenzene Formula. ECHEMI.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE8mDvyqPKm4sbU4nRO47_ByC7RDzd4AmkjQT_W_alYGK2L_MwYSQIoEMmILZQu63FqeHrgb27PViKe6KNWh1Qs9-uUoTq3CWNB7OlKocnjI_tKdSELUZ7_kQ-Ic4_xX71MCOObW6M0G-HQQxEqVA3CKDgkmofj2Eai8qX2xcOpzTrK0C8OFbgk6wszl0f2]
- Lewis Base Activation of Silyl Acetals: Iridium-Catalyzed Reductive Horner–Wadsworth–Emmons Olefination. ACS Publications - Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgfiyvnty5oLGWMbTDdMF0YzBGyDvQN0bgz8y6Is3WOTG1XAfWmrio61cefkmPG0jIZXPa0JzrOtcQThCQLnltJn-OkWnm7Emc97Qe-zjsb9jW63UKSVoCqCp70We3FlKupM5lowzECkFoHzpdacI=]
- Instability of Reductively Generated Phenylsulfonylacetaldehyde. ACS Publications - Organic Letters.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHd-6lgbP2ktzgCAbYk3XNRfUp5fcGFNNb7E0ppSs3UoHol9Q9nW5cHwZE5auzvyOp7r3Dutuxjdt6SAWfIDwhnLex0eV9wchTjdZL-uPFCPeB_Nq_FJtFReOLxX8mqVjez4snfuyExhisg4L4YKdM=]
